Cas no 850894-55-2 (ipomoeassin E)

ipomoeassin E structure
Nombre del producto:ipomoeassin E
ipomoeassin E Propiedades químicas y físicas
Nombre e identificación
-
- ipomoeassin E
- tetradecanoic acid, 5-(acetyloxy)-11-[[6-deoxy-2-O-[3-O-[(2E)-2-methyl-1-oxo-2-butenyl]-4-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-beta-D-glucopyranosyl]-beta-D-galactopyranosyl]oxy]-4-oxo-, intramol.1,6''-ester, (5S,11S)-
- (-)-Ipomoeassin E
- 850894-55-2
- [(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate
- CHEMBL443118
- ((1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-((E)-3-phenylprop-2-enoyl)oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo(21.3.1.03,8)heptacosan-25-yl) (E)-2-methylbut-2-enoate
-
- Renchi: InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3
- Clave inchi: ZGJXOLWJZBARNR-UHFFFAOYSA-N
- Sonrisas: [H]OC1([H])C2([H])OC3([H])C([H])(OC([H])(C([H])(O[H])C3([H])O[H])C([H])([H])[H])OC([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(OC(=O)C([H])([H])[H])C(=O)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])(O2)C([H])(OC(=O)C([H])=C([H])C=4C([H])=C([H])C([H])=C([H])C4[H])C1([H])OC(=O)C(=C([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 818.37248576Da
- Masa isotópica única: 818.37248576Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 16
- Recuento de átomos pesados: 58
- Cuenta de enlace giratorio: 11
- Complejidad: 1420
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 12
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 220Ų
- Xlogp3: 4.075
ipomoeassin E Literatura relevante
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
850894-55-2 (ipomoeassin E) Productos relacionados
- 486459-99-8(Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)-)
- 1805489-59-1(3-Amino-2-iodo-5-methylpyridine)
- 1014004-84-2(N'-cyclohexyl-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]ethanediamide)
- 921777-32-4(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide)
- 1282182-79-9(2-{(piperidin-2-yl)methylsulfanyl}-1,3-benzothiazole)
- 1805624-33-2(Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate)
- 1492157-56-8(3-(aminomethyl)-3-3-(trifluoromethyl)phenylcyclobutan-1-ol)
- 60354-76-9(N-(3-Fluoranthyl)maleimide)
- 2248175-76-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate)
- 2649011-55-0(4-(1-isocyanatoethyl)quinoline)
Proveedores recomendados
atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
